ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
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Overview
Description
Ethyl 5-(1,3-benzodioxol-5-yl)-2-(5-bromo-2-hydroxy-3-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 1,3-benzodioxole and 5-bromo-2-hydroxy-3-methoxybenzaldehyde, followed by condensation reactions, cyclization, and esterification.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(1,3-benzodioxol-5-yl)-2-(5-bromo-2-hydroxy-3-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Ethyl 5-(1,3-benzodioxol-5-yl)-2-(5-bromo-2-hydroxy-3-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL (2Z)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-[(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Ethyl 5-(1,3-benzodioxol-5-yl)-2-(5-bromo-2-hydroxy-3-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with similar compounds such as:
- Ethyl 5-(1,3-benzodioxol-5-yl)-2-(5-chloro-2-hydroxy-3-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Ethyl 5-(1,3-benzodioxol-5-yl)-2-(5-fluoro-2-hydroxy-3-methoxybenzylidene)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
These compounds share a similar core structure but differ in the substituents on the benzene ring
Properties
Molecular Formula |
C30H23BrN2O7S |
---|---|
Molecular Weight |
635.5 g/mol |
IUPAC Name |
ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-2-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-3-oxo-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C30H23BrN2O7S/c1-3-38-29(36)24-25(16-7-5-4-6-8-16)32-30-33(26(24)17-9-10-20-21(12-17)40-15-39-20)28(35)23(41-30)13-18-11-19(31)14-22(37-2)27(18)34/h4-14,26,34H,3,15H2,1-2H3/b23-13- |
InChI Key |
COZHAOLADMQRBJ-QRVIBDJDSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)/C(=C/C5=C(C(=CC(=C5)Br)OC)O)/S2)C6=CC=CC=C6 |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)C(=CC5=CC(=CC(=C5O)OC)Br)S2)C6=CC=CC=C6 |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC4=C(C=C3)OCO4)C(=O)C(=CC5=C(C(=CC(=C5)Br)OC)O)S2)C6=CC=CC=C6 |
Origin of Product |
United States |
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